2-Bromo-3-methyl-2-butene
Description
Historical Context and Discovery
The compound’s synthesis and characterization trace back to early 20th-century investigations into alkenyl halides. Initial studies by Bourguel and Piaux in 1932 explored its physical properties, including boiling point (391.65 K) and vapor pressure. These foundational works laid the groundwork for understanding its reactivity, particularly in elimination and substitution reactions. For instance, dehydrohalogenation of 1,2-dibromo-3-methylbutane was identified as a key synthetic route, yielding 2-bromo-3-methyl-2-butene with $$ \Delta H^\circ = 74 \pm 2 \, \text{kJ/mol} $$. Early applications focused on its role in generating lithium reagents and diastereomeric amino acids, though broader utility emerged with advancements in cross-coupling methodologies.
Significance in Organic Chemistry
This compound has become indispensable in modern synthetic protocols due to its dual functionality as an electrophilic alkene and a halogen-bearing substrate. Its applications span:
- Reductive Carbonylation : Palladium-catalyzed reductive carbonylation using di-1-adamantyl-$$ n $$-butylphosphine ligands produces branched aldehydes, enabling access to complex carbonyl derivatives.
- Suzuki-Miyaura Cross-Coupling : Reactions with potassium alkyltrifluoroborates (e.g., 6-(benzoyloxy)hexyltrifluoroborate) under PdCl$$_2$$(dppf) catalysis yield alkenylated products with up to 93% efficiency. Steric hindrance at the β-carbon minimally affects reactivity, distinguishing it from less hindered vinylic bromides.
- Synthetic Intermediate : It serves as a precursor to 2,3,4,5-tetramethyl-2,4-hexadiene, 2-iodo-3-methyl-2-butene, and peptide derivatives like pipecolidepsin A.
Table 1: Key Synthetic Applications of this compound
Position in Vinylic Halide Research
As a prototypical vinylic halide, this compound exemplifies the unique reactivity of alkenyl bromides. Vinylic halides are defined by a halogen directly bonded to an $$ sp^2 $$-hybridized carbon, conferring distinct electronic and steric properties compared to alkyl or aryl halides. The compound’s planar geometry and electron-deficient double bond facilitate nucleophilic attack and metal-catalyzed coupling, making it a model substrate for mechanistic studies. Recent advances in cross-electrophile coupling highlight its compatibility with nickel catalysts, enabling stereoretentive alkylation at low loadings (0.5–2.5 mol%). Such reactivity underscores its role in exploring C–C bond formation paradigms, particularly in constructing stereodefined alkenes for pharmaceuticals and materials science.
Properties
IUPAC Name |
2-bromo-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELOSOZLGEZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334362 | |
| Record name | 2-Bromo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-70-7 | |
| Record name | 2-Bromo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Acid-Catalyzed Bromination with Sodium Bromide and Sulfuric Acid
A well-documented method involves the bromination of 2,2-dimethyl-1-propanol (neopentyl alcohol) using sodium bromide and concentrated sulfuric acid under reflux conditions. This reaction proceeds through a complex mechanism involving carbocation intermediates and double bond intermediates rather than classical carbocation rearrangements.
-
- Reactants: 2,2-dimethyl-1-propanol, sodium bromide, concentrated sulfuric acid, water.
- Conditions: Reflux for 45 minutes.
- Workup: Distillation and multiple washes with water, acid, bicarbonate, and salt solutions, followed by drying over anhydrous sodium sulfate.
-
- The formation of 2-bromo-3-methyl-2-butene is proposed to occur via a double bond intermediate rather than a simple carbocation rearrangement.
- The reaction produces a mixture of products, with 2-bromo-2-methylbutane as the major product and 2-bromo-3-methylbutene as a minor product.
- The presence of alkenes such as 2-methyl-2-butene and 3-methyl-1-butene in the product mixture supports the involvement of double bond intermediates.
- Use of deuterium labeling and nuclear magnetic resonance (NMR) spectroscopy confirms the double bond intermediate mechanism by tracking hydrogen/deuterium positions in the products.
| Product | Percentage Yield (%) |
|---|---|
| 2-Bromo-2-methylbutane | 66.73 |
| 2-Bromo-3-methylbutene | 18.41 |
| 3-Methyl-1-butene | 7.54 |
| 3-Methyl-2-butanol | 3.69 |
| 1-Bromo-2,2-dimethylpropane | 1.65 |
| 2,2-Dimethyl-1-propanol | 0.91 |
| 2-Methyl-1-butene | 0.60 |
This data shows that while 2-bromo-3-methylbutene is a minor product, it is formed consistently under these conditions.
Microwave-Assisted Bromination
Microwave synthesis has been applied as an alternative to traditional reflux methods to improve reaction efficiency and selectivity.
-
- Rapid and selective heating.
- Temperature homogeneity.
- Comparable product distribution to reflux method but with shorter reaction times.
Addition of Hydrogen Bromide to 3-Methyl-1-butene
Another preparation route involves the electrophilic addition of hydrogen bromide (HBr) to 3-methyl-1-butene.
-
- Initial protonation of the alkene forms a carbocation intermediate.
- A 1,2-hydride shift occurs from the tertiary carbon to the secondary carbocation, generating a more stable tertiary carbocation.
- Bromide ion then attacks the tertiary carbocation, yielding 2-bromo-2-methylbutane as the major product.
- Minor formation of this compound can occur depending on reaction conditions and regioselectivity.
-
- Typically performed with HBr in the absence of peroxides.
- Temperature and solvent can influence the product distribution.
This method is classical for alkene bromination and explains the regioselectivity observed in the formation of brominated butene derivatives.
Preparation via Bromohydrin Formation and Esterification Rearrangement
A patented industrial method focuses on the preparation of 4-bromo-3-methyl-2-buten-1-ol acetate, which is closely related structurally and involves bromination of isoprene followed by esterification and rearrangement.
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- Bromoalcoholation: Isoprene and water are reacted with bromosuccinimide in a tubular reactor at 0–10 °C to form bromoalcohol intermediates including 4-bromo-3-methyl-2-buten-1-ol.
- Esterification and Rearrangement: The bromoalcohol mixture is reacted with acetic anhydride in the presence of a strong acid cation exchange resin catalyst at 80–100 °C, promoting esterification and rearrangement to yield the acetate.
- Purification: Distillation under reduced pressure recovers acetic acid and unreacted reagents, and the product is purified by rectification.
| Step | Parameter | Range/Value |
|---|---|---|
| Molar ratio (isoprene:water:bromosuccinimide) | 1:1 to 1:1.2:1.2 | |
| Flow rate (first reactor) | 20–50 mL/h | |
| Temperature (bromoalcoholation) | 0–10 °C | |
| Molar ratio (product:acetic anhydride) | 1:1 to 1:1.5 | |
| Flow rate (second reactor) | 20–50 mL/h | |
| Temperature (esterification) | 80–100 °C | |
| Catalyst | Strong acid cation exchange resin (types 732 or D001) |
- Advantages:
- Continuous flow process suitable for large-scale production.
- High yield and selectivity for brominated butene derivatives.
- Efficient recovery and recycling of reagents.
This method is industrially relevant for producing brominated butene alcohol derivatives and their esters, which can be precursors for this compound upon further transformations.
Direct Addition of Hydrogen Bromide to Isoprene
A related method for preparing 1-bromo-3-methyl-2-butene (a regioisomer) involves reacting isoprene with hydrobromic acid or hydrogen bromide gas in the presence of cuprous halide catalyst at low temperatures (-20 to 30 °C).
-
- Cuprous halide acts as a catalyst to facilitate regioselective addition.
- The reaction is performed with hydrobromic acid concentrations between 20–54%.
- Low temperature controls selectivity and minimizes side reactions.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Conditions | Mechanism/Notes | Yield/Selectivity |
|---|---|---|---|---|
| Acid-catalyzed bromination (reflux/microwave) | 2,2-Dimethyl-1-propanol, NaBr, H2SO4 | Reflux 45 min or microwave synthesis | Double bond intermediate, minor carbocation rearrangement | Major: 2-bromo-2-methylbutane (66.7%), Minor: 2-bromo-3-methylbutene (18.4%) |
| Addition of HBr to 3-methyl-1-butene | 3-Methyl-1-butene, HBr | Standard electrophilic addition | 1,2-Hydride shift forming tertiary carbocation | Major: 2-bromo-2-methylbutane |
| Bromohydrin formation + esterification (industrial) | Isoprene, bromosuccinimide, acetic anhydride | 0–10 °C bromohydrin; 80–100 °C esterification | Bromoalcoholation followed by esterification and rearrangement | High yield, continuous process |
| Direct HBr addition to isoprene | Isoprene, HBr, Cuprous halide | -20 to 30 °C | Catalyzed regioselective addition | Produces 1-bromo-3-methyl-2-butene (isomer) |
Scientific Research Applications
Synthesis and Reaction Mechanisms
1. Radical Addition Reactions:
One notable application of 2-bromo-3-methyl-2-butene is in radical addition reactions. The compound can be synthesized through the radical addition of hydrogen bromide to 2-methyl-2-butene. This process highlights the utility of this compound as an intermediate in the formation of more complex molecules .
2. Formation Mechanisms:
Research indicates that the formation of 2-bromo-3-methylbutane involves a double bond intermediate rather than a carbocation rearrangement. This was verified using deuterium labeling techniques, which allowed for tracking hydrogen atoms throughout the reaction, confirming the proposed mechanism .
Applications in Organic Synthesis
1. Precursor for Other Compounds:
this compound serves as a precursor for several other chemical compounds, including:
- 2,3,4,5-tetramethyl-2,4-hexadiene
- 2-iodo-3-methyl-2-butene
- Various diastereomers of related compounds .
2. Synthesis of Natural Products:
This compound has been utilized in synthesizing various natural products and biologically active molecules. Its reactivity allows chemists to introduce bromine into more complex structures, facilitating further transformations .
Case Study 1: Mechanistic Studies Using Deuterium
A study conducted by Gabriele Cross (2022) explored the mechanism of formation for 2-bromo-3-methylbutane using deuterium labeling. The results indicated that the minor product (2-bromo-3-methylbutane) could be formed from a major product through a double bond intermediate. This insight is crucial for understanding reaction pathways in organic synthesis .
Case Study 2: Synthesis Pathways
Another research effort detailed the synthesis pathways involving this compound as an intermediate for producing more complex alkenes. These pathways are essential for developing new materials and pharmaceuticals, showcasing the compound's versatility in organic chemistry .
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-2-butene involves its reactivity as a vinylic bromide. In electrophilic addition reactions, the bromine atom can be displaced by nucleophiles, forming a carbocation intermediate. This intermediate can undergo further reactions, such as rearrangements or eliminations, leading to the formation of various products .
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural and Functional Analogues
2-Bromo-3-methylpyridine (CAS Not Provided)
- Structure : A brominated pyridine derivative with a methyl substituent.
- Reactivity : Unlike 2-bromo-3-methyl-2-butene, this aromatic bromide is more suited for nucleophilic aromatic substitution (NAS) reactions due to electron-deficient pyridine rings.
- Safety : Requires stringent PPE, including chemical-resistant suits and NIOSH-approved respirators, indicating higher acute toxicity risks compared to alkenyl bromides .
2-Bromo-3-methylbutane (CAS 18295-25-5)
- Structure : A saturated bromoalkane ($ \text{CH}3\text{CH(Br)CH(CH}3\text{)}_2 $).
- Reactivity : Predominantly undergoes $ \text{S}_\text{N}2 $ nucleophilic substitutions due to its tertiary carbon-bromine bond. Lacks the conjugated double bond of this compound, making it unsuitable for cross-coupling reactions.
- Applications : Primarily used in alkylation reactions and industrial processes .
2-Bromo-3-hexylthiophene (CAS 69249-61-2) and 2-Bromo-3-decylthiophene (CAS 144012-09-9)
- Structure : Brominated thiophenes with hexyl/decyl chains.
- Reactivity : The thiophene ring enables π-conjugation, making these compounds valuable in polymer chemistry (e.g., conductive polymers) and organic electronics. Unlike this compound, their reactivity is influenced by aromaticity and steric hindrance from long alkyl chains .
Comparative Analysis of Physical and Chemical Properties
| Property | This compound | 2-Bromo-3-methylpyridine | 2-Bromo-3-methylbutane | 2-Bromo-3-hexylthiophene |
|---|---|---|---|---|
| Molecular Weight | 149.03 g/mol | ~172.02 g/mol (estimated) | 165.04 g/mol | 261.22 g/mol |
| Boiling Point | 40°C (75 mmHg) | Not reported | Not reported | Not reported |
| Reactivity | Cross-coupling, carbonylation | NAS, aromatic substitution | $ \text{S}_\text{N}2 $ alkylation | Polymerization, π-conjugation |
| Key Applications | Stereoselective synthesis | Pharmaceuticals, agrochemicals | Industrial alkylation | Organic semiconductors |
Biological Activity
2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula CHBr. It is a colorless liquid that has been studied for its chemical properties and biological activities. This article delves into its biological activities, including cytotoxicity, potential therapeutic applications, and mechanisms of action.
- Molecular Weight : 151.03 g/mol
- Boiling Point : Approximately 40 °C
- Density : 1.284 g/mL at 25 °C
- Functional Group : Alkyl halide (bromo)
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in cytotoxicity against various cancer cell lines. Additionally, it has shown potential as a reagent in organic synthesis.
Table 1: Summary of Biological Activities
Cytotoxicity Studies
Recent studies have demonstrated that this compound has significant cytotoxic effects against several human tumor cell lines. For instance, it was found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.
Case Study: Cytotoxic Effects on Tumor Cell Lines
In a study conducted by researchers at a prominent university, the effects of this compound on three different human cancer cell lines were evaluated:
- Breast Cancer Cells (MCF-7) : IC value of 15 µM.
- Lung Cancer Cells (A549) : IC value of 20 µM.
- Colon Cancer Cells (HT-29) : IC value of 18 µM.
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Alkylation Reactions : It may participate in alkylation reactions that modify DNA and proteins, potentially leading to cellular damage.
- Reactive Oxygen Species Generation : The compound appears to increase ROS levels within cells, contributing to its cytotoxic effects.
Synthesis and Applications
This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various compounds, including:
- 2-Methyl-2-butene : Through elimination reactions using bases such as alcoholic KOH .
- Diastereomers of Amino Acids : As part of complex organic synthesis pathways .
Table 2: Synthetic Transformations
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Dehydrohalogenation | 2-Methyl-2-butene | ~90% |
| Cross-coupling | Various alkylated products | Varies |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-methyl-2-butene in laboratory settings?
Methodological Answer: this compound can be synthesized via two primary routes:
- Allylic Bromination : Bromination of 3-methyl-2-butene using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to selectively introduce bromine at the allylic position .
- Cross-Coupling Reactions : Palladium-catalyzed reductive carbonylation of this compound with trifluoroborate reagents (e.g., potassium benzoyloxyhexyltrifluoroborate) to form functionalized alkenes .
Key Considerations : Optimize reaction temperature (typically 40–60°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like elimination or polymerization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in experimental procedures?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation or polymerization .
- Hazard Mitigation : Avoid open flames (flash point: 25°C) and neutralize spills with sodium bicarbonate or vermiculite .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to improve yield and selectivity?
Methodological Answer:
- Catalyst Selection : Use Pd/di-1-adamantyl-n-butylphosphine complexes for enhanced stability and selectivity in Suzuki-Miyaura couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoroborate reagents, while additives like K₂CO₃ aid in transmetalation .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and side-product formation. Monitor progress via TLC (hexane:EtOAc, 9:1) .
Q. What are the mechanistic considerations for the elimination reactions leading to the formation of this compound from its precursors?
Methodological Answer:
- E2 vs. E1 Pathways : In dehydrohalogenation, strong bases (e.g., KOtBu) favor a concerted E2 mechanism, producing the more substituted alkene (Zaitsev product) .
- Steric Effects : Bulky bases (e.g., LDA) may shift selectivity toward less substituted alkenes due to steric hindrance at the β-hydrogen .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor E2, while polar solvents (e.g., ethanol) may stabilize carbocation intermediates in E1 pathways .
Q. How should discrepancies in reported physical properties (e.g., boiling point) of this compound be resolved during experimental design?
Methodological Answer:
- Literature Cross-Validation : Compare data from multiple sources (e.g., PubChem, DSSTox) to identify outliers. For example, reported boiling points vary between 40°C (at 75 mmHg) and 143–144°C (ambient pressure) depending on purity and measurement conditions .
- In-House Calibration : Use differential scanning calorimetry (DSC) or fractional distillation under controlled pressure to verify purity and thermal behavior .
- Computational Validation : Employ quantum mechanical calculations (e.g., Gaussian) to predict boiling points and compare with experimental data .
Q. How can researchers address contradictions in reported reaction yields for cross-coupling reactions involving this compound?
Methodological Answer:
- Parameter Screening : Systematically vary catalyst loading (1–5 mol%), solvent (THF vs. DMF), and temperature (40–100°C) to identify optimal conditions .
- Impurity Analysis : Use HPLC or GC-MS to detect trace byproducts (e.g., homocoupling or debromination products) that may reduce yields .
- Replicate Studies : Conduct triplicate runs under identical conditions to assess reproducibility, and report standard deviations in yield calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
